molecular formula C18H13Br2NO B13042937 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene

2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene

Cat. No.: B13042937
M. Wt: 419.1 g/mol
InChI Key: ZSEYIKQOBBVLJA-UHFFFAOYSA-N
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Description

2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at positions 2 and 4, a methoxy group at position 9, and a dihydro-azatetraphene core

Preparation Methods

The synthesis of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves several steps, typically starting with the preparation of the azatetraphene core. The synthetic route generally includes:

    Bromination: Introduction of bromine atoms at specific positions on the azatetraphene ring.

    Methoxylation: Addition of a methoxy group at the 9th position.

    Hydrogenation: Reduction of the azatetraphene core to achieve the dihydro form.

The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol or sodium methoxide for methoxylation, and hydrogen gas with a palladium catalyst for hydrogenation .

Chemical Reactions Analysis

2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to further reduce the compound.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene can be compared with other similar compounds, such as:

  • 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azaphenanthrene
  • 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azapyrene

These compounds share similar structural features but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the azatetraphene core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H13Br2NO

Molecular Weight

419.1 g/mol

IUPAC Name

2,4-dibromo-9-methoxy-10,11-dihydrobenzo[j]phenanthridine

InChI

InChI=1S/C18H13Br2NO/c1-22-14-3-2-10-6-15-12(4-11(10)5-14)9-21-18-16(15)7-13(19)8-17(18)20/h4-9H,2-3H2,1H3

InChI Key

ZSEYIKQOBBVLJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC1)C=C3C(=C2)C=NC4=C3C=C(C=C4Br)Br

Origin of Product

United States

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